molecular formula C15H17N5O B1376288 3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol CAS No. 1012344-07-8

3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol

Cat. No.: B1376288
CAS No.: 1012344-07-8
M. Wt: 283.33 g/mol
InChI Key: XSCPUVBIAKROPA-UHFFFAOYSA-N
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Description

3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol is a complex organic compound that belongs to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or alkyl groups .

Scientific Research Applications

3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

3-[[3-(3-aminophenyl)imidazo[1,2-b]pyridazin-6-yl]amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c16-12-4-1-3-11(9-12)13-10-18-15-6-5-14(19-20(13)15)17-7-2-8-21/h1,3-6,9-10,21H,2,7-8,16H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCPUVBIAKROPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN=C3N2N=C(C=C3)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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